3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
This compound features a pyrrolidine ring connected to an oxazolidine-2,4-dione core, with a propanoyl linker to a 3,5-dimethylisoxazole moiety. The oxazolidine-2,4-dione group is a cyclic carbonate known for enhancing metabolic stability and modulating physicochemical properties, while the 3,5-dimethylisoxazole substituent may contribute to aromatic interactions and enzyme binding .
Properties
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-9-12(10(2)23-16-9)3-4-13(19)17-6-5-11(7-17)18-14(20)8-22-15(18)21/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRHUVWXXFNFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 304.35 g/mol. The structural complexity includes an oxazolidine core linked to a pyrrolidine moiety and a dimethylisoxazole substituent, which is critical for its biological activity.
Research indicates that compounds similar to 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exhibit various mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that such compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, derivatives have been tested against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cell lines, demonstrating significant cytotoxic effects .
- Targeting Specific Pathways : The presence of the isoxazole ring is associated with the modulation of signaling pathways involved in tumor growth and metastasis. The compound may interact with enzymes or receptors critical for cancer cell survival.
Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of several derivatives including 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MDA-MB-231 | 6.3 | Apoptosis induction |
| B | KCL-22 | 8.3 | Cell cycle arrest |
| C | HeLa | 9.6 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against these cancer cell lines .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds structurally related to 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione effectively reduced cell viability in various cancer models while showing minimal toxicity to normal cells (PBMC) .
- In Vivo Studies : Preliminary animal studies have indicated that similar compounds can significantly reduce tumor size in xenograft models without severe side effects, highlighting their potential as therapeutic agents in oncology .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxazolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 3-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione demonstrate effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial protein synthesis, targeting ribosomal RNA or other essential cellular components.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Moderate |
| Compound C | Bacillus subtilis | High |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, a related study found that oxazolidine derivatives showed promising results against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
Case Studies
-
Antimicrobial Efficacy Study
- A study published in the Turkish Journal of Chemistry investigated the antimicrobial effects of synthesized oxazolidine derivatives. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains, highlighting their potential as therapeutic agents in treating infections caused by resistant bacterial strains .
-
Cytotoxicity Assessment
- In another study focusing on the cytotoxic effects of oxazolidine compounds against various cancer cell lines, researchers utilized the MTT assay to evaluate cell viability. The findings revealed that some derivatives significantly reduced cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Features
The compound’s unique architecture distinguishes it from related heterocycles. Key comparisons include:
Core Heterocycles
- Target Compound : Oxazolidine-2,4-dione (cyclic carbonate).
- YA2 (Spiroisoxazoline): Combines a pyrrolidinone with a spiro-linked isoxazoline ring .
- WHO No. 2161: Imidazolidine-2,4-dione (hydantoin derivative) with a pyrazole-linked dimethylisoxazole .
Substituent Groups
- Target Compound: 3,5-Dimethylisoxazole attached via propanoyl-pyrrolidine.
- YA2: Benzyl and methyl groups on pyrrolidinone.
- WHO No. 2161: 3-Hydroxybenzyl and pyrazole-dimethylisoxazole groups .
Structural Implications :
- The oxazolidine-dione core may improve solubility compared to imidazolidine-dione due to its polar carbonate group.
- The propanoyl linker in the target compound could enhance conformational flexibility relative to rigid spiro systems like YA2.
Toxicity
- WHO No. 2161: Acute oral LD₅₀ >50 mg/kg in rats . No genotoxicity in mouse micronucleus assays .
- However, the oxazolidine-dione core may introduce novel metabolic pathways requiring validation.
Metabolism
- WHO No. 2161: Undergoes hydroxylation at the dimethylisoxazole group and benzyl moiety in human liver microsomes .
- Target Compound : Predicted to undergo similar isoxazole hydroxylation, but the oxazolidine-dione may alter metabolic stability or sites of modification.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
